1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with benzyl and cyclopropyl groups, and an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions . The reaction typically employs catalysts such as copper or ruthenium, and solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives:
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-benzyl-5-cyclopropylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c17-10-13-8-14(12-6-7-12)15-16(13)9-11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2 |
InChI Key |
ARPXFWMENJJQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.